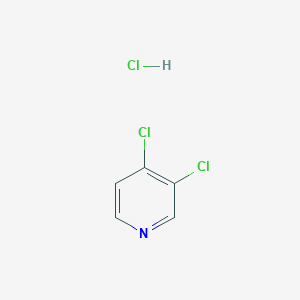
3,4-Dichloropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGG-523は、アグレカナーゼの特異的な阻害剤であり、軟骨の主要な構成要素であるアグレカン分解において重要な役割を果たす酵素です。 この化合物は、軟骨の分解、特に変形性関節症などの疾患の軽減に有望であることが示されています .
準備方法
合成経路と反応条件
AGG-523の合成には、重要な中間体の生成と、制御された条件下でのそれらの後続の反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、目的の化学構造を得るために、さまざまな試薬や触媒が使用されることが知られています .
工業生産方法
AGG-523の工業生産は、一般的に、複雑な化学反応を取り扱うための設備が整った専門施設で行われます。 このプロセスには、ラボでの合成をスケールアップして、高純度と一貫性を維持しながら、より大量の化合物を生成することが含まれます。 これは、多くの場合、反応条件の最適化と精製技術を必要とします .
化学反応の分析
反応の種類
AGG-523は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を含みます。
還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を含みます。
一般的な試薬と条件
AGG-523の反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 温度やpHなどの反応条件は、目的の結果を達成するために注意深く制御されます .
生成される主な生成物
AGG-523の反応から生成される主な生成物は、特定の種類の反応と使用される試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は異なる官能基を持つ新しい化合物の生成につながる可能性があります .
科学研究への応用
AGG-523は、次のような幅広い科学研究への応用を有しています。
化学: アグレカナーゼの阻害と、軟骨の分解への影響を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるアグレカナーゼの役割を理解するために、研究で使用されます。
医学: 軟骨の分解が大きな問題となる変形性関節症などの疾患に対する潜在的な治療薬として研究されています。
科学的研究の応用
AGG-523 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of aggrecanase and its effects on cartilage degradation.
Biology: Employed in research to understand the role of aggrecanase in various biological processes.
Medicine: Investigated as a potential therapeutic agent for conditions like osteoarthritis, where cartilage degradation is a major concern.
Industry: Utilized in the development of new drugs and treatments targeting aggrecanase activity
作用機序
AGG-523は、特にアグレカナーゼ1(ADAMTS4)とアグレカナーゼ2(ADAMTS5)のアグレカナーゼ酵素の活性を特異的に阻害することによって効果を発揮します。 これらの酵素は、アグレカンの切断に関与しており、軟骨の分解につながります。 これらの酵素を阻害することにより、AGG-523は軟骨の完全性を維持し、変形性関節症などの疾患の進行を遅らせるのに役立ちます .
類似化合物との比較
類似化合物
WAY-266523: 同様の特性と応用を持つ別のアグレカナーゼ阻害剤。
PF-05212371: アグレカナーゼ活性を標的とする同様の作用機序を持つ化合物
AGG-523の独自性
AGG-523は、アグレカナーゼ酵素に対する高い特異性と、変形性関節症の前臨床モデルにおける実証された有効性によって際立っています。 大きな副作用を引き起こすことなく軟骨の分解を大幅に軽減できるため、さらなる開発と臨床使用のための有望な候補となっています .
生物活性
3,4-Dichloropyridine hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pyridine with two chlorine atoms substituted at the 3 and 4 positions on the pyridine ring. Its molecular formula is C5H4Cl2N·HCl, and it has a molecular weight of 180.5 g/mol. The presence of chlorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research suggests that it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed effects. For instance, studies have indicated that it can modulate the activity of certain kinases or transcription factors involved in cell proliferation and survival .
Antimicrobial Activity
One of the notable biological activities of this compound is its antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) varying depending on the bacterial species tested. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Various studies have explored its effects on different cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results indicate that the compound can inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it significantly inhibited growth compared to standard antibiotics .
- Anticancer Research :
特性
IUPAC Name |
3,4-dichloropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSTXSORAFCZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597812 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159732-45-3 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














